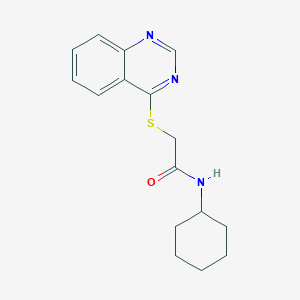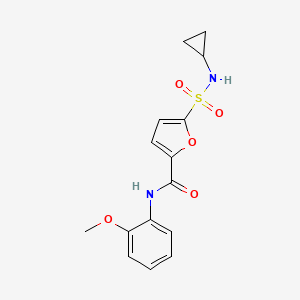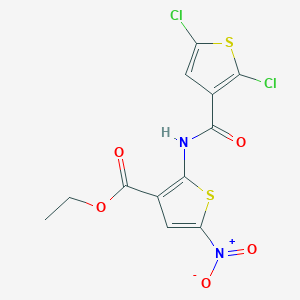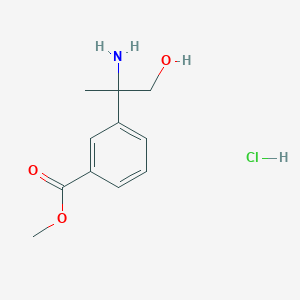
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPTP and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one involves the inhibition of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the brain. This mechanism is similar to the mechanism of action of the pesticide rotenone, which is also known to inhibit mitochondrial complex I.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This has led to the use of MPTP as a tool for studying Parkinson's disease and developing potential treatments for the disease.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. However, one of the limitations is that the use of MPTP in lab experiments requires careful handling and disposal due to its toxicity.
未来方向
There are several future directions for 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one. One direction is the development of potential treatments for Parkinson's disease based on the mechanism of action of MPTP. Another direction is the use of MPTP as a tool for studying other neurodegenerative diseases. Additionally, further research can be done to explore the potential applications of MPTP in other fields such as cancer research or drug discovery.
合成方法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one involves the reaction of 4-methylthiophene-2-carboxylic acid with 2-methoxypyridine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine to yield the final product.
科学研究应用
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one has been used in various scientific research applications. One of the main applications is in the field of neuroscience, where it has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This has led to the use of MPTP as a tool for studying Parkinson's disease and developing potential treatments for the disease.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11-7-13(23-10-11)16(21)18-5-6-19(15(20)9-18)12-3-4-17-14(8-12)22-2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLRYFCYPRJHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)





![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)

![N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2853363.png)
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)